molecular formula C14H14F3NO3 B2951450 4-(2-cyclopropyl-2-oxoethoxy)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1226444-31-0

4-(2-cyclopropyl-2-oxoethoxy)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No. B2951450
CAS RN: 1226444-31-0
M. Wt: 301.265
InChI Key: YDZACUJNPQOMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-cyclopropyl-2-oxoethoxy)-N-(2,2,2-trifluoroethyl)benzamide, commonly known as TFEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEA is a benzamide derivative and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of TFEA is not fully understood, but it is believed to act on specific signaling pathways by inhibiting the activity of specific enzymes and proteins. TFEA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, TFEA has been shown to inhibit the activity of protein kinase C (PKC), which is a key player in various cellular signaling pathways.
Biochemical and Physiological Effects:
TFEA has been shown to have various biochemical and physiological effects. In cancer cells, TFEA has been shown to induce cell cycle arrest and apoptosis. In neurons, TFEA has been shown to enhance synaptic plasticity and regulate neurotransmitter release. In immune cells, TFEA has been shown to modulate cytokine production and regulate the activity of immune cells.

Advantages and Limitations for Lab Experiments

TFEA has several advantages for lab experiments, including its high potency and specificity. However, TFEA also has several limitations, including its complex synthesis method and limited solubility in aqueous solutions.

Future Directions

TFEA has significant potential for future research and development. Some possible future directions include the development of more efficient synthesis methods, the identification of specific targets and signaling pathways, and the optimization of TFEA for therapeutic use.
Conclusion:
In conclusion, TFEA is a benzamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. TFEA is synthesized through a multi-step process and has been extensively studied for its potential role in cancer research, neuroscience, and immunology. TFEA has several advantages for lab experiments, including its high potency and specificity, but also has several limitations. Future research on TFEA has significant potential for the development of new therapies and treatments.

Synthesis Methods

TFEA is synthesized through a multi-step process that involves the reaction of 2-cyclopropyl-2-oxoethanol with 4-aminobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 2,2,2-trifluoroethylamine to yield TFEA. The overall synthesis method of TFEA is complex and requires careful optimization of reaction conditions to obtain high yields.

Scientific Research Applications

TFEA has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, TFEA has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neuroscience, TFEA has been studied for its potential role in regulating neurotransmitter release and synaptic plasticity. In immunology, TFEA has been shown to modulate the immune response by regulating the activity of immune cells.

properties

IUPAC Name

4-(2-cyclopropyl-2-oxoethoxy)-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3/c15-14(16,17)8-18-13(20)10-3-5-11(6-4-10)21-7-12(19)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZACUJNPQOMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-cyclopropyl-2-oxoethoxy)-N-(2,2,2-trifluoroethyl)benzamide

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